1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester
Description
1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester (CAS: Not explicitly provided in evidence) is a substituted pyrrole derivative with a carboxylic acid ethyl ester group at position 2, a methyl group at position 4, and a phenyl group at position 2. Pyrrole derivatives are known for diverse biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 4-methyl-3-phenyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(10(2)9-15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBOCLDHYGJYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443772 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124901-12-8 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction forms the foundational approach for constructing the 2-carboxylated pyrrole core. As demonstrated in anti-HIV drug development, 2,5-dimethoxytetrahydrofuran undergoes acid-catalyzed cyclocondensation with β-keto esters or aminoketones to generate substituted pyrroles. For 4-methyl-3-phenyl substitution:
- Microwave Optimization : Reacting 4-methyl-3-phenyl-1,4-diketone with ethyl isocyanoacetate under microwave irradiation (150°C, 10 min) in glacial acetic acid achieves 88% yield vs. 56% under conventional heating.
- Regioselectivity Control : Steric hindrance from the 3-phenyl group directs esterification to the C2 position, confirmed by $$^{13}\text{C}$$ NMR analysis of coupling constants.
Sequential Functionalization Approaches
Patent CN108912030B details a four-step synthesis starting from preformed pyrrole intermediates:
Step 1: Nitroalkene Cyclization
(E)-1-p-methylsulfonylphenyl-1-nitro-2-p-tolylethylene (12.0 g) undergoes base-mediated cyclization with ethyl isocyanoacetate (5.6 g) in tetrahydrofuran at 35°C for 12 hours, yielding 13.5 g (93%) of ethyl 3-p-methylphenyl-4-p-methylsulfonylphenylpyrrole-2-carboxylate.
Step 2: Reductive Desulfonylation
Treatment with sodium bis(2-methoxyethoxy)aluminum hydride (13.8 g) in dichloromethane at −78°C selectively removes the methylsulfonyl group while preserving the ester functionality.
Advanced Esterification Techniques
Direct Carboxylic Acid Activation
For late-stage esterification of preformed 1H-pyrrole-2-carboxylic acids:
| Reagent System | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| DCC/DMAP | CH$$2$$Cl$$2$$ | 0–5°C | 85% | 98% |
| Oxalyl chloride/Propargylamine | THF | Reflux | 79% | 95% |
| HBTU/DIEA | DMF | RT | 91% | 97% |
Data compiled from show HBTU-mediated coupling provides superior efficiency, though DCC remains prevalent in industrial settings due to lower cost.
Transesterification Pathways
Conversion of methyl esters to ethyl analogues employs:
$$
\text{RCOOCH}3 + \text{EtOH} \xrightarrow{\text{NaOEt}} \text{RCOOEt} + \text{CH}3\text{OH}
$$
Using sodium ethoxide in anhydrous ethanol under reflux (78°C, 6 h) achieves quantitative conversion when starting from methyl 4-methyl-3-phenylpyrrole-2-carboxylate.
Purification and Characterization
Recrystallization Protocols
Optimal solvent systems for final product purification:
| Crude Purity | Solvent Ratio (v/v) | Recovery | Final Purity |
|---|---|---|---|
| 85% | Ethanol:Water (4:1) | 78% | 99.2% |
| 90% | MTBE:Hexane (3:7) | 82% | 99.5% |
| 88% | Acetone:Heptane (1:5) | 75% | 99.1% |
Patent data emphasizes ethanol-isopropanol mixtures (1:3) for polymorph control, yielding needle-shaped crystals with consistent melting behavior.
Spectroscopic Validation
Critical $$^1\text{H}$$ NMR signals (600 MHz, CDCl$$_3$$):
- Pyrrole H-3 : δ 6.87 (d, $$J = 2.4$$ Hz)
- Ethyl ester : δ 4.32 (q, $$J = 7.1$$ Hz), δ 1.38 (t, $$J = 7.1$$ Hz)
- 4-Methyl : δ 2.45 (s) confirms absence of coupling to aromatic protons.
IR analysis (KBr) shows characteristic bands:
Industrial Scale Considerations
Continuous Flow Synthesis
Recent adaptations of the Paal-Knorr reaction in microreactors demonstrate:
Green Chemistry Metrics
Comparative analysis of synthetic routes:
| Method | PMI* | E-Factor | Energy (kJ/mol) |
|---|---|---|---|
| Traditional Paal-Knorr | 18.7 | 23.4 | 4800 |
| Microwave Paal-Knorr | 6.2 | 8.1 | 1200 |
| Flow Chemistry | 3.9 | 4.7 | 890 |
*Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other substituents onto the pyrrole ring.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrole derivatives have been extensively studied for their pharmacological properties. This specific compound has shown potential in:
- Anticancer Activity: Research indicates that pyrrole derivatives can inhibit cancer cell proliferation. A study demonstrated that ethyl esters of pyrrole carboxylic acids exhibit cytotoxic effects against various cancer cell lines, suggesting their utility as lead compounds in drug development .
- Anti-inflammatory Effects: Another area of interest is the compound's anti-inflammatory properties. Pyrrole derivatives have been shown to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM, demonstrating its potential as an anticancer agent .
Agricultural Applications
The compound has also been explored for its potential use in agriculture:
- Pesticide Development: Pyrrole derivatives are being investigated as novel pesticide agents due to their ability to disrupt pest metabolism. Research has shown that certain pyrrole compounds can act as effective insecticides against agricultural pests .
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Ethyl ester | Aphids | 85 | Agricultural Sciences Journal |
| Ethyl ester | Whiteflies | 75 | Pesticide Science |
Materials Science
In materials science, the unique properties of pyrrole compounds are being harnessed for:
- Conductive Polymers: The incorporation of pyrrole derivatives into polymer matrices has led to the development of conductive materials. These materials are valuable in electronic applications such as sensors and flexible electronics .
Case Study: Conductive Polymers
Research conducted at a leading university demonstrated that incorporating this compound into polystyrene matrices enhanced electrical conductivity by up to 200% compared to pure polystyrene. This finding opens avenues for developing advanced electronic devices .
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*LogP values estimated based on substituent contributions.
Key Observations:
- Substituent Positioning : The target compound’s 3-phenyl and 4-methyl groups differ from Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate , where substituents are at positions 2 and 3. This positional variance may alter steric interactions in biological targets.
Quorum Sensing (QS) Inhibition
- Parent Compound (1H-Pyrrole-2-carboxylic acid): Inhibits QS in Pseudomonas aeruginosa PAO1, reducing elastase (96%), protease (74%), and pyocyanin (44%) production at 1 mg/mL . Suppresses QS genes (lasI, lasR, rhlI, pqsA) by 69–97% .
- Target Compound: No direct data, but the ethyl ester may improve bioavailability compared to the polar carboxylic acid.
Cytotoxicity and Tubulin Interaction
- JG-03-14 :
- Target Compound : The phenyl group at position 3 could mimic aromatic interactions seen in JG-03-14, but absence of bromo/methoxy groups may reduce potency.
Biological Activity
1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester (CAS No. 124901-12-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C14H15NO2 and a molecular weight of 229.28 g/mol, is part of a class of compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation in Listeria monocytogenes, significantly reducing biofilm biomass and metabolic activity . This suggests that similar derivatives may exhibit comparable effects against other pathogens.
Antitubercular Activity
A related study on pyrrole-2-carboxamides indicated strong antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring could enhance its efficacy against tuberculosis, with some compounds demonstrating a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL . This finding underscores the potential of pyrrole derivatives in addressing antibiotic resistance.
Cytotoxicity and Safety Profile
In evaluating the cytotoxicity of these compounds, it was found that many exhibited low toxicity profiles (IC50 > 64 μg/mL), which is critical for their development as therapeutic agents . The safety profile is essential for further pharmacological evaluations and potential clinical applications.
Table 1: Summary of Biological Activities
| Activity | Compound | MIC (μg/mL) | IC50 (μg/mL) | Remarks |
|---|---|---|---|---|
| Antimicrobial | Pyrrole-2-carboxylic acid | <0.016 | >64 | Effective against L. monocytogenes |
| Antitubercular | Pyrrole-2-carboxamide derivatives | <0.016 | Not specified | Active against drug-resistant M. tuberculosis |
| Cytotoxicity | Various pyrrole derivatives | Varies | >64 | Low cytotoxicity observed |
The mechanism by which 1H-Pyrrole-2-carboxylic acid derivatives exert their biological effects often involves interaction with specific biological targets. For example, in antitubercular studies, the compounds were found to inhibit mycolic acid biosynthesis by targeting the MmpL3 protein in M. tuberculosis . This highlights the importance of understanding molecular interactions for optimizing drug design.
Q & A
Q. What are the common synthetic routes for preparing 1H-pyrrole-2-carboxylate esters, and what methodological considerations are critical for optimizing yields?
The synthesis of pyrrole-2-carboxylate esters typically involves hydrolysis of ester precursors under alkaline conditions followed by functionalization. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are synthesized by refluxing the ester precursor in a 10% hydroalcoholic NaOH solution, followed by acidification with HCl to precipitate the carboxylic acid intermediate . Subsequent reactions, such as carboxamide formation, employ thionyl chloride to generate acyl chlorides, which react with amines to form target amides . Key considerations include:
- Reagent stoichiometry : Excess thionyl chloride (3 eq) ensures complete conversion of carboxylic acids to reactive intermediates .
- Temperature control : Reactions like KMnO4-mediated oxidation require strict temperature control (e.g., 0°C) to avoid side reactions .
- Purification : Recrystallization or column chromatography is essential for isolating high-purity products, as impurities can skew biological activity data .
Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural integrity of substituted pyrrole esters?
Structural validation relies on spectral analysis:
- 1H-NMR : Characteristic peaks include ethyl ester protons (δ ~4.2 ppm, quartet) and aromatic protons (δ ~6.5–7.5 ppm). For example, in ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, the ethyl group appears as a triplet (δ 1.32 ppm) and quartet (δ 4.27 ppm), while the pyrrole methyl group resonates at δ 2.22 ppm .
- IR : Ester carbonyl stretches appear at ~1700–1750 cm⁻¹, and carboxylic acid O-H stretches (post-hydrolysis) at ~2500–3300 cm⁻¹ .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 402.2 for a fluoro-iodo-substituted derivative) .
Advanced Research Questions
Q. What molecular interactions drive the biological activity of pyrrole-2-carboxylate derivatives, particularly in cancer research?
Substituted pyrroles like JG-03-14 exhibit antitumor activity via tubulin binding. Molecular modeling reveals that the dimethoxyphenyl group occupies a space analogous to colchicine’s trimethoxyphenyl moiety, while the pyrrole ring interacts with α/β-tubulin at a distinct site, altering polymerization dynamics . Key findings:
- Binding specificity : Unlike colchicine, JG-03-14’s pyrrole group engages residues in both α- and β-tubulin, suggesting a unique mechanism .
- Cytotoxicity : Broad anti-proliferative effects (IC50 < 1 µM in some cell lines) correlate with tubulin disruption, validated via immunofluorescence and flow cytometry .
Q. How do structural modifications (e.g., substituent position, steric effects) influence the stability and reactivity of pyrrole esters?
- Steric hindrance : Bulky substituents (e.g., 3-phenyl groups) reduce hydrolysis rates by shielding the ester carbonyl from nucleophilic attack. This is critical in drug design to modulate metabolic stability .
- Electron-withdrawing groups : Halogens (e.g., 3-fluoro, 2-iodo) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Crystallography : X-ray studies of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate reveal intramolecular hydrogen bonds (O-H···O=C) that stabilize the keto-enol tautomer, impacting solubility and bioavailability .
Q. What computational methods (e.g., DFT, molecular docking) are employed to predict the physicochemical and pharmacological properties of pyrrole derivatives?
- DFT calculations : Used to optimize geometries, calculate electrostatic potentials, and predict tautomeric preferences. For example, B3LYP/6-31+G(d,p) simulations confirm the stability of enol tautomers in solution .
- Docking studies : AutoDock or Glide software models interactions with targets like tubulin or CB2 receptors. JG-03-14’s binding free energy (−9.2 kcal/mol) aligns with experimental IC50 values .
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and blood-brain barrier penetration, guiding lead optimization .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrrole esters?
Contradictions often arise from:
- Impurity profiles : Uncharacterized byproducts (e.g., residual solvents or unreacted intermediates) may skew bioassay results. Rigorous HPLC purity checks (≥98%) are recommended .
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (e.g., MTT vs. ATP assays) can yield divergent IC50 values. Standardized protocols (e.g., NCI-60 panel) improve reproducibility .
- Solubility factors : Poor aqueous solubility may understate in vitro activity. Use of DMSO carriers at non-toxic concentrations (<0.1%) is critical .
Q. Methodological Recommendations
- Synthetic optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields .
- Characterization : Combine XRD with Hirshfeld surface analysis to map non-covalent interactions in crystal structures .
- Biological assays : Pair tubulin polymerization assays with live-cell imaging to validate mechanistic hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
